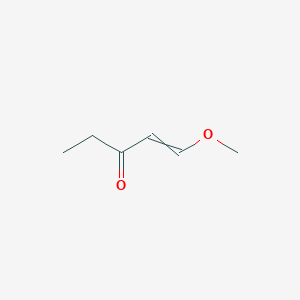
1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine is a unique organosilicon compound characterized by its two trimethylsilyl groups attached to a dihydrodiazocine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine can be synthesized through the reaction of 1,4-diazocine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like tetrabutylammonium fluoride can facilitate the substitution of trimethylsilyl groups.
Major Products Formed:
Oxidation: Oxidized derivatives of the dihydrodiazocine ring.
Reduction: Simplified silane compounds.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or facilitate the transfer of silyl groups to other molecules. The pathways involved often include nucleophilic substitution and electrophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Bis(trimethylsilyl)-1,4-dihydropyrazine
- 1,4-Bis(trimethylsilyl)-1,3-butadiyne
- 1,4-Bis(trimethylsilyl)-1,4-dihydropyridine
Comparison: 1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine is unique due to its dihydrodiazocine ring structure, which imparts distinct reactivity compared to other similar compounds. For instance, 1,4-Bis(trimethylsilyl)-1,3-butadiyne is primarily used in polymer synthesis, while 1,4-Bis(trimethylsilyl)-1,4-dihydropyrazine is a precursor for carbon materials .
Eigenschaften
CAS-Nummer |
72160-98-6 |
|---|---|
Molekularformel |
C12H24N2Si2 |
Molekulargewicht |
252.50 g/mol |
IUPAC-Name |
trimethyl-(4-trimethylsilyl-1,4-diazocin-1-yl)silane |
InChI |
InChI=1S/C12H24N2Si2/c1-15(2,3)13-9-7-8-10-14(12-11-13)16(4,5)6/h7-12H,1-6H3 |
InChI-Schlüssel |
FFDWNSFYAHCYIO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1C=CC=CN(C=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


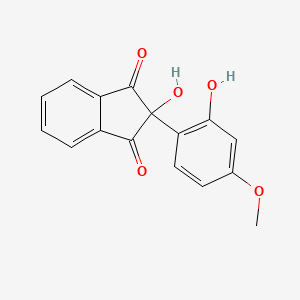
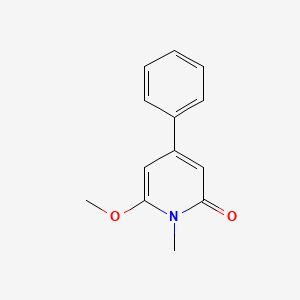
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
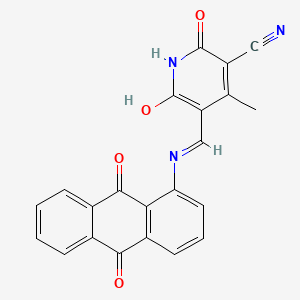
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
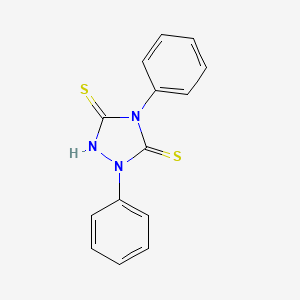
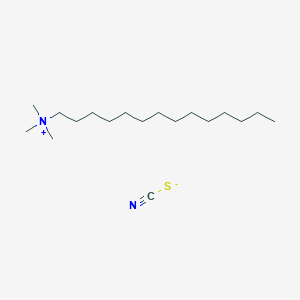
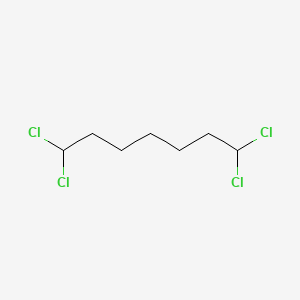
![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)

![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)
